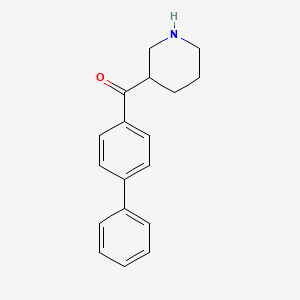![molecular formula C18H13N3OS B5981989 2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol](/img/structure/B5981989.png)
2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol is a complex organic compound that features a quinoline and benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol typically involves the condensation of quinoline-8-carbaldehyde with 2-hydrazinyl-1-benzothiophene under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction could produce the corresponding hydrazine derivatives .
Scientific Research Applications
2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Mechanism of Action
The mechanism by which 2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share the quinoline moiety and have similar pharmacological properties.
Indole derivatives: These compounds are structurally similar and are used in similar applications, such as anticancer agents and fluorescent probes.
Thiazoles: These compounds also contain a heterocyclic ring and are used in various biological applications.
Uniqueness
2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol is unique due to its combination of quinoline and benzothiophene moieties, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific electronic or fluorescent characteristics .
Properties
IUPAC Name |
2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-18-13-7-1-2-9-15(13)23-16(18)11-20-21-14-8-3-5-12-6-4-10-19-17(12)14/h1-11,21-22H/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLCWGZQBGOAEH-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NNC3=CC=CC4=C3N=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)/C=N/NC3=CC=CC4=C3N=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5981914.png)
![2-(5-Aminotetrazol-1-yl)-1-[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone](/img/structure/B5981922.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5981930.png)
![1-(2-fluorophenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5981938.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5981940.png)
![3-[(4-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5981945.png)

![Methyl 4-[4-[[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl-methylamino]methyl]-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B5981948.png)
![[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5981957.png)
![N-[1-methyl-2-(2-methylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5981963.png)
![3-methyl-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]but-2-en-1-amine](/img/structure/B5981970.png)
![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5981978.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(3-pyridinyl)acetamide](/img/structure/B5981982.png)
![5-Cyclohexyl-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one](/img/structure/B5981983.png)
